molecular formula C7H4BrNO4 B134218 4-Bromo-2-nitrobenzoic acid CAS No. 99277-71-1

4-Bromo-2-nitrobenzoic acid

Cat. No. B134218
Key on ui cas rn: 99277-71-1
M. Wt: 246.01 g/mol
InChI Key: ZIRHHEZLJGORGU-UHFFFAOYSA-N
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Patent
US07491718B2

Procedure details

A mixture of 4-bromo-2-nitrotoluene (10 g, 46.2 mmol), pyridine (85 mL) and water (65 mL) was heated to reflux and treated portionwise with potassium permanganate (21.9 g, 138.9 mmol) over 8 hours. Ethanol (7.8 mL) was added and the mixture was filtered while hot through diatomaceous earth (Celite ®). The filtrate was concentrated and partitioned between water (200 mL), 10% NaOH (25 mL), and diethyl ether (250 mL). The aqueous phase was acidified to pH 1 with concentrated HCl and the resulting solid was collected by filtration and dried to provide the desired product. MS (ESI(−)) m/e 244, 246 (M−H)−; 1H NMR (300 MHz, DMSO-d6) δ 14.06 (br s, 1H), 8.28 (d, 1H), 7.99 (dd, 1H), 7.81 (d, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
85 mL
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
reactant
Reaction Step One
Quantity
21.9 g
Type
reactant
Reaction Step Two
Quantity
7.8 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.N1C=CC=CC=1.[OH2:18].[Mn]([O-])(=O)(=O)=[O:20].[K+]>C(O)C>[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([OH:20])=[O:18])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1)C)[N+](=O)[O-]
Name
Quantity
85 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
65 mL
Type
reactant
Smiles
O
Step Two
Name
Quantity
21.9 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Three
Name
Quantity
7.8 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
FILTRATION
Type
FILTRATION
Details
the mixture was filtered while hot through diatomaceous earth (Celite ®)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
partitioned between water (200 mL), 10% NaOH (25 mL), and diethyl ether (250 mL)
FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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